molecular formula C15H11NO3 B3054002 3-Nitro-2-phenyl-2H-chromene CAS No. 57543-84-7

3-Nitro-2-phenyl-2H-chromene

Cat. No.: B3054002
CAS No.: 57543-84-7
M. Wt: 253.25 g/mol
InChI Key: ULXCGRAUCRLSRG-UHFFFAOYSA-N
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Description

3-Nitro-2-phenyl-2H-chromene is an organic compound belonging to the class of chromenes, which are oxygen-containing heterocycles This compound is characterized by a nitro group (-NO2) and a phenyl group (-C6H5) attached to the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 3-nitro-2-phenyl-2H-chromene involves the reaction of salicylic aldehydes with conjugated nitroalkenes in the presence of bases. This process includes the nucleophilic addition of the phenolate anion to the nitroalkene molecule, followed by an intramolecular Henry reaction, leading to the formation of 4-hydroxy-3-nitrochromane. Dehydration of this intermediate provides the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reduce reaction times, and increase yields .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-phenyl-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

3-nitro-2-phenyl-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXCGRAUCRLSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973107
Record name 3-Nitro-2-phenyl-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-84-7
Record name 3-Nitro-2-phenyl-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran, 3-nitro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-2-phenyl-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Nitro-2-phenyl-2H-chromene a promising scaffold for drug discovery?

A1: Research indicates that the this compound scaffold demonstrates potential as an inhibitor of Trypanosoma cruzi glucokinase (TcGlcK), making it an attractive starting point for developing new drugs against Chagas disease. [] This is because TcGlcK plays a crucial role in the parasite's metabolism, and inhibiting this enzyme can disrupt its survival. []

Q2: How does this compound interact with TcGlcK?

A2: While the exact mechanism is still under investigation, studies show that this compound analogs exhibit inhibitory activity against TcGlcK. [] Further research is needed to determine the precise binding interactions and mode of inhibition.

Q3: What is the structure of this compound?

A3: this compound consists of a chromene core with a nitro group at the 3-position and a phenyl group at the 2-position. Its molecular formula is C15H11NO3, and its molecular weight is 253.25 g/mol. []

Q4: Are there any spectroscopic data available for this compound?

A4: While specific spectroscopic data aren't provided in the abstracts, the structures of synthesized compounds, including some this compound analogs, have been confirmed by various techniques, including NMR, IR, and HRMS. []

Q5: What modifications to the this compound structure have been explored, and how do they impact its activity?

A5: Researchers have investigated the impact of single-point modifications on the this compound scaffold, observing variations in TcGlcK inhibition and antitrypanosomal activity. [] These Structure-Activity Relationship (SAR) studies guide the optimization of this scaffold for improved potency and selectivity.

Q6: Has this compound shown activity against other parasites besides Trypanosoma cruzi?

A6: Yes, certain this compound analogs have demonstrated in vitro activity against the bloodstream form of Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. [] This finding suggests a potential broader application of this scaffold in developing antiparasitic drugs.

Q7: Have any this compound derivatives shown promising antiproliferative activity?

A7: Research suggests that specific this compound structures have demonstrated antiproliferative effects and induced apoptosis in Burkitt's lymphoma cell lines. [] This finding highlights the potential of this chemical class in developing anticancer agents.

Q8: What synthetic approaches are commonly employed for preparing 3-Nitro-2-phenyl-2H-chromenes and their derivatives?

A8: A variety of synthetic methods have been explored, including:

  • Intermolecular 1,3-dipolar cycloaddition: This approach utilizes N-tosylhydrazones and this compound to yield diverse 1-aryl-4-phenyl-2,4-dihydro-chromeno[3,4-c]pyrazoles. []
  • Reaction with Salicylaldehyde: This method involves reacting ω-nitrostyrene and various pyrimidine derivatives with salicylaldehyde to generate 3-nitro-2H-chromene derivatives with substitutions at the 2-position. []
  • One-pot Michael addition–oxidation: This technique enables the synthesis of coumarin–chromene hybrid compounds by reacting 4-hydroxycoumarin with this compound. []

Q9: How does the substituent at the 2-position of 3-Nitro-2H-chromene affect its reactivity?

A9: The nature of the substituent at the 2-position significantly influences the reactivity of 3-Nitro-2H-chromenes. For instance, while 3-nitro-2-phenyl-2H-chromenes readily undergo [3+2]-cycloaddition reactions with stabilized azomethine ylides, 2-trifluoromethyl and 2-trichloromethyl substituted analogs exhibit different reactivity profiles. []

Q10: Has the [3+2]-cycloaddition reaction of 3-Nitro-2-phenyl-2H-chromenes been studied computationally?

A10: Yes, the mechanism and stereoselectivity of the polar [3+2] cycloaddition reaction between N,N'-cyclic azomethine imines and this compound have been investigated using molecular electron density theory. [] These studies provide valuable insights into the factors governing the reaction pathway and stereochemical outcome.

Q11: Have there been any studies on the photochemical reactivity of 3-Nitro-2-phenyl-2H-chromenes?

A11: Yes, researchers have explored the photoreactions of this compound in methanol. [] These studies aim to understand the compound's behavior upon light exposure, which could have implications for its stability and potential applications.

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